An In-depth Technical Guide to 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid: Structure, Synthesis, and Biological Significance
An In-depth Technical Guide to 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid: Structure, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, and a plausible synthetic route based on available literature. A significant focus is placed on the potent anti-tuberculosis activity exhibited by its derivatives, with an exploration of their mechanism of action involving the inhibition of the cytochrome bcc complex in Mycobacterium tuberculosis. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Chemical Structure and Properties
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a fused heterocyclic system comprising an imidazole ring fused to a pyridine ring, with methyl groups at positions 2 and 7, and a carboxylic acid group at position 3.
| Property | Value | Reference |
| CAS Number | 81438-53-1 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.20 g/mol | [1] |
| IUPAC Name | 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |
| Canonical SMILES | CC1=CC2=C(C=C1)N(C=N2)C(=O)O |
Synthesis
A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the Groebke-Blackburn-Bienaymé (GBB) reaction, a one-pot three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide. For the synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, a plausible route involves the initial synthesis of its ethyl ester precursor, ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate, followed by hydrolysis.
Experimental Protocol: Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
This protocol is based on the general principles of the synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters.
Materials:
-
4-Methyl-2-aminopyridine
-
Ethyl 2-chloroacetoacetate
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
A mixture of 4-methyl-2-aminopyridine (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq) in ethanol is stirred at reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
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The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate.
Experimental Protocol: Hydrolysis to 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
This protocol is based on literature precedents for the hydrolysis of similar ester compounds.[2]
Materials:
-
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
-
Lithium hydroxide (LiOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate in a mixture of ethanol and water, an excess of lithium hydroxide is added.
-
The reaction mixture is stirred at room temperature or gently heated to facilitate hydrolysis. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the ethanol is removed under reduced pressure.
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The aqueous solution is cooled in an ice bath and acidified to a pH of approximately 4-5 with dilute hydrochloric acid, leading to the precipitation of the carboxylic acid.
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The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid.
Biological Significance and Applications
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[3][4] Derivatives of this core have been investigated as anti-inflammatory, anticancer, and antiviral agents.
A particularly significant application of 2,7-dimethylimidazo[1,2-a]pyridine derivatives is in the field of anti-tuberculosis research. Carboxamide derivatives of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid have demonstrated potent in vitro activity against replicating, non-replicating, multi-drug resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[5][6]
| Compound Class | Activity | MIC₉₀ Range (MDR Mtb) | Reference |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Anti-tuberculosis | 0.07–2.2 µM | [6] |
Mechanism of Action: Inhibition of the Electron Transport Chain
The anti-tuberculosis activity of imidazo[1,2-a]pyridine derivatives, including those based on the 2,7-dimethyl scaffold, is attributed to the inhibition of the cytochrome bcc complex (also known as complex III) in the electron transport chain of Mycobacterium tuberculosis.[5][7] Specifically, these compounds target the QcrB subunit of this complex.[5][7]
Inhibition of the cytochrome bcc complex disrupts the electron flow, which in turn leads to a depletion of ATP synthesis.[8] This disruption of cellular energy production is bacteriostatic against replicating bacteria and is a key mechanism for the potent anti-mycobacterial effect of this class of compounds.[8]
Caption: Inhibition of M. tuberculosis growth by targeting the QcrB subunit.
Conclusion
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly as anti-tuberculosis agents. Their unique mechanism of action, targeting the mycobacterial electron transport chain, makes them attractive candidates for further drug development efforts, especially in the face of rising antibiotic resistance. The synthetic routes outlined in this guide provide a foundation for the preparation of these molecules for further investigation and optimization. Future research should focus on obtaining detailed spectroscopic characterization of the title compound and exploring the structure-activity relationships of its derivatives to enhance their efficacy and pharmacokinetic profiles.
References
- 1. research.aston.ac.uk [research.aston.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 6. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
